molecular formula C8H12N2O5S B13154432 (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid

(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid

Cat. No.: B13154432
M. Wt: 248.26 g/mol
InChI Key: WUEJTOKQYQKNEA-YFKPBYRVSA-N
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Description

(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dimethyl-1,2-oxazole ring and a sulfonamido group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Sulfonamido Group: The sulfonamido group can be introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the sulfonamido-substituted oxazole with a propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole N-oxides.

    Reduction: Reduction of the sulfonamido group can be achieved using reducing agents like lithium aluminum hydride (LAH) to yield amine derivatives.

    Substitution: The sulfonamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride (LAH); performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines, thiols; reactions conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Oxazole N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted oxazole derivatives

Scientific Research Applications

(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is a synthetic organic compound belonging to the class of oxazole derivatives. It is characterized by a dimethyl-1,2-oxazole ring and a sulfonamido group attached to a propanoic acid moiety. The compound has the molecular formula C8H12N2O5S and a molecular weight of 248.26 g/mol.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
  • Biology: It is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. Studies have indicated that oxazole derivatives exhibit significant antimicrobial properties, and the presence of the sulfonamide group enhances the antibacterial activity of compounds by inhibiting bacterial folate synthesis. For example, similar oxazole derivatives have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, suggesting that this compound could possess comparable activity.
  • Medicine: It is explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
  • Industry: It is utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.

Properties

  • Molecular Formula: C8H12N2O5S
  • Molecular Weight: 248.26 g/mol
  • IUPAC Name: (2S)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid
  • CAS Number: 855747-47-6

Mechanism of Action

The mechanism of action of (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is unique due to the combination of its oxazole ring, sulfonamido group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid, also known by its CAS number 855747-47-6, is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique oxazole ring and sulfonamide functional group, which may contribute to its pharmacological properties.

  • Molecular Formula : C₈H₁₂N₂O₅S
  • Molecular Weight : 248.26 g/mol
  • Structure : The compound features a propanoic acid backbone with a dimethyl-1,2-oxazole moiety and a sulfonamide group.

Biological Activities

Research into the biological activities of this compound reveals several key areas of interest:

Antimicrobial Activity

Studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group is known to enhance the antibacterial activity of compounds by inhibiting bacterial folate synthesis. For instance:

  • Case Study : A study demonstrated that similar oxazole derivatives showed effective inhibition against various Gram-positive and Gram-negative bacteria, suggesting that this compound could possess comparable activity .

Antiviral Properties

Emerging research has suggested that compounds containing oxazole rings may exhibit antiviral properties. This is particularly relevant in the context of viral infections where traditional therapies have failed.

  • Research Finding : An investigation into the antiviral activity of related compounds showed promising results against viral pathogens, indicating potential for this compound in antiviral drug development .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide-containing compounds has been well documented. The ability of these compounds to modulate inflammatory pathways suggests that this compound may similarly exert anti-inflammatory effects.

  • Evidence : In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, which could be a mechanism through which this compound acts .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial growth and replication.
  • Receptor Modulation : The oxazole moiety could interact with cellular receptors involved in inflammatory responses.

Comparative Analysis Table

PropertyThis compoundSimilar Compounds
Antibacterial ActivityPotentially effective against Gram-positive and Gram-negative bacteriaSulfanilamide derivatives
Antiviral ActivityPromising against viral pathogensOxazole derivatives
Anti-inflammatory ActivityModulates pro-inflammatory cytokinesSulfonamide compounds

Properties

Molecular Formula

C8H12N2O5S

Molecular Weight

248.26 g/mol

IUPAC Name

(2S)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid

InChI

InChI=1S/C8H12N2O5S/c1-4-7(6(3)15-9-4)16(13,14)10-5(2)8(11)12/h5,10H,1-3H3,(H,11,12)/t5-/m0/s1

InChI Key

WUEJTOKQYQKNEA-YFKPBYRVSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC(C)C(=O)O

Origin of Product

United States

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